molecular formula C7H5FO2 B1339467 4-Fluorobenzo[d][1,3]dioxole CAS No. 943830-74-8

4-Fluorobenzo[d][1,3]dioxole

Cat. No. B1339467
M. Wt: 140.11 g/mol
InChI Key: XZOPYMLLBJNBKK-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d][1,3]dioxole is a heterocyclic organic compound. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The molecular formula of 4-Fluorobenzo[d][1,3]dioxole is C7H5FO2 .


Synthesis Analysis

The synthesis of dioxole functionalized metal–organic frameworks (MOFs) has been reported . The combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .


Molecular Structure Analysis

The molecular structure of 4-Fluorobenzo[d][1,3]dioxole is characterized by a benzodioxole core with a fluorine atom at the 4-position . The InChI string of the compound is InChI=1S/C7H5FO2/c8-5-2-1-3-6-7 (5)10-4-9-6/h1-3H,4H2 .


Physical And Chemical Properties Analysis

4-Fluorobenzo[d][1,3]dioxole has a molecular weight of 140.11 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has no hydrogen bond donors and has three hydrogen bond acceptors . The topological polar surface area of the compound is 18.5 Ų .

Scientific Research Applications

1. Dioxole Functionalized Metal–Organic Frameworks

  • Methods of Application : The compound is combined with Zn(II) under solvothermal conditions to yield either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole). With the addition of a co-ligand, namely 4,4′-bipyridine, a mixed-linker Zn(II)-paddlewheel MOF (BMOF-2-dioxole) is obtained .
  • Results/Outcomes : The structure of all three MOFs has been determined by single-crystal X-ray diffraction studies. MOF-1-dioxole reveals that the dioxole group binds to the Zn(II) ions, while there is no such binding in IRMOF-1-dioxole or BMOF-2-dioxole, hence preserving the parent topology of these frameworks .

2. Synthesis of Novel Organo Selenium Compounds

  • Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the synthesis of novel organo selenium compounds. These compounds have potential applications in various fields including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
  • Methods of Application : The compound is used to synthesize 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane. This compound is then transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite .
  • Results/Outcomes : The synthesized compounds were characterized by elemental analysis and various spectroscopic techniques. Single crystal X-ray crystallographic results and molecular geometry of the synthesized compound are reported .

3. Synthesis of (E)-N′-(benzo[d]dioxol-5

  • Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the synthesis of (E)-N′-(benzo[d]dioxol-5 .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Benzo[d][1,3]dioxole-Type Benzylisoquinoline Alkaloids

  • Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
  • Methods of Application : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .
  • Results/Outcomes : Among the nine synthesized compounds, the total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time . This work also represents the first unification of synthetic routes for the total synthesis of benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines .

5. Synthesis of (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic Acid

  • Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the synthesis of (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of Benzo[d][1,3]dioxole-Type Benzylisoquinoline Alkaloids

  • Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .
  • Methods of Application : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .
  • Results/Outcomes : Among the nine synthesized compounds, the total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time . This work also represents the first unification of synthetic routes for the total synthesis of benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines .

7. Synthesis of (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic Acid

  • Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the synthesis of (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

4-Fluorobenzo[d][1,3]dioxole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOPYMLLBJNBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578135
Record name 4-Fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzo[d][1,3]dioxole

CAS RN

943830-74-8
Record name 4-Fluoro-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alliquat 336 (methyltrioctylammonium chloride (0.63 g, 0.0016 mol), dibromomethane (40.7 g, 234.2 mmol), and water (31 mL) were placed in a 500 mL 3-necked flask equipped with an addition funnel, condenser and a stir bar. The addition funnel was charged with a solution of 3-fluorocatechol (20.0 g, 6.1 mmol) in 5M sodium hydroxide (80 mL). The mixture in the flask was heated to reflux and the solution of the catechol was added dropwise with good stirring over 1.5 hours. The resulting dark mixture was heated an additional 2 hours at reflux. After cooling to room temperature, the reaction was diluted with methylene chloride and water. The aqueous layer was extracted with methylene chloride and the combined organic layers were dried and concentrated to give 1-fluoro-2,3-methylenedioxybenzene (14.6 g, 104.2 mmol) as a dark yellow oil: 1H NMR (CDCl3): δ 6.80 (m, 1H), 6.68 (m, 2H), 6.04 (s, 2H).
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Synthesis routes and methods II

Procedure details

Aliquot 336 (methyltrioctylammonium chloride, 0.63 g, 1.6 mmol), dibromomethane (40.7 g, 234.2 mmol) and water (31 mL) were placed in a 500 mL 3-necked flask equipped with an addition funnel, condenser and a stir bar. The addition funnel was charged with a solution of 3-fluorocatechol (20.0 g, 160 mmol) in 5M sodium hydroxide (80 mL). The mixture in the flask was heated to reflux and the solution of the catechol was added dropwise with good stirring over 2 hours and the resulting dark mixture heated an additional 2 hours at reflux. After cooling to room temperature, the reaction was diluted with methylene chloride and the layers separated. The aqueous layer was extracted with methylene chloride and the combined organic layers dried (Na2SO4 with charcoal). Filtration and concentration to a constant weight on the rota-vap gave 1-fluoro-2,3-methylenedioxybenzene (14.6 g, 104.2 mmol) as a dark yellow oil: 1H NMR (CDCl3): 6.80 (m, 1H), 6.68 (m, 2H), 6.04 (s, 2H).
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20 g
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80 mL
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